Desethyl Sacubitril-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an active metabolite of Sacubitril, which is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure . The compound is labeled with carbon-13, a stable isotope, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies .
準備方法
The synthesis of Desethyl Sacubitril-13C4 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . The process begins with the preparation of a Grignard reagent from 4-bromo-1,1’-biphenyl, which is then reacted with (S)-epichlorohydrin. This is followed by a series of reactions to introduce the necessary functional groups and stereocenters . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
Desethyl Sacubitril-13C4 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the aromatic rings or other functional groups. Common reagents used in these reactions include oxidizing agents like TEMPO and bleach, reducing agents, and various catalysts
科学的研究の応用
Desethyl Sacubitril-13C4 is primarily used in pharmacokinetic studies to track the metabolism and distribution of Sacubitril in the body . It is also used in research related to heart failure, hypertension, and potentially COVID-19 . The labeled carbon-13 isotope allows for precise tracking and quantification in various biological systems, making it a valuable tool in both preclinical and clinical research .
作用機序
Desethyl Sacubitril-13C4, like its parent compound Sacubitril, inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide and brain natriuretic peptide . These peptides play a crucial role in reducing blood volume and pressure by promoting vasodilation, natriuresis, and diuresis . By inhibiting neprilysin, this compound increases the levels of these peptides, thereby exerting its therapeutic effects .
類似化合物との比較
Desethyl Sacubitril-13C4 is similar to other neprilysin inhibitors such as Sacubitril, Sacubitrilat, and their labeled versions . the presence of the carbon-13 label makes this compound unique for use in detailed pharmacokinetic studies . Other similar compounds include:
Sacubitril: The parent compound used in combination with valsartan for heart failure treatment.
Sacubitrilat: The active metabolite of Sacubitril, which directly inhibits neprilysin.
Sacubitril-13C4: Another labeled version of Sacubitril used for similar research purposes.
This compound stands out due to its specific labeling, which allows for more precise and detailed studies in various research fields.
特性
分子式 |
C22H25NO5 |
---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
(2R,4S)-4-(3-hydroxycarbonyl(1,2,3-13C3)propanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11+1,12+1,20+1,21+1 |
InChIキー |
DOBNVUFHFMVMDB-ZFEPDVFGSA-N |
異性体SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O)C(=O)O |
正規SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。